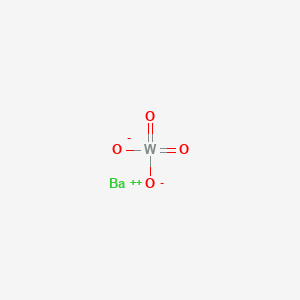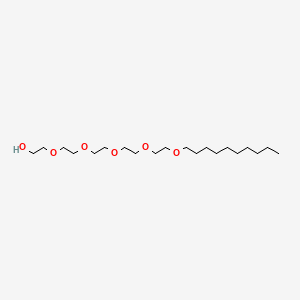
cis-3,3,5-Trimethylcyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3,3,5-Trimethylcyclohexyl acetate, also known as isobornyl acetate, is a colorless liquid with a pleasant fruity and floral aroma. It is commonly used in the fragrance and flavor industry due to its appealing scent. The compound has a molecular formula of C11H20O2 and a molecular weight of 184.275 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
cis-3,3,5-Trimethylcyclohexyl acetate can be synthesized through the esterification of [(1R,5R)-3,3,5-trimethylcyclohexanol] with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures before being used in various applications .
Chemical Reactions Analysis
Types of Reactions
cis-3,3,5-Trimethylcyclohexyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to [(1R,5R)-3,3,5-trimethylcyclohexanol] and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form [(1R,5R)-3,3,5-trimethylcyclohexanone] using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield [(1R,5R)-3,3,5-trimethylcyclohexanol] using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether
Major Products Formed
Hydrolysis: [(1R,5R)-3,3,5-trimethylcyclohexanol] and acetic acid.
Oxidation: [(1R,5R)-3,3,5-trimethylcyclohexanone].
Reduction: [(1R,5R)-3,3,5-trimethylcyclohexanol]
Scientific Research Applications
cis-3,3,5-Trimethylcyclohexyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the fragrance and flavor industry, as well as in the production of cosmetics and personal care products
Mechanism of Action
The mechanism of action of cis-3,3,5-Trimethylcyclohexyl acetate is primarily related to its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity and floral aroma. Additionally, its potential antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
cis-3,3,5-Trimethylcyclohexyl acetate can be compared with other similar compounds, such as:
[(1S,5S)-3,3,5-trimethylcyclohexyl] acetate: A stereoisomer with similar properties but different spatial arrangement of atoms.
[(1R,5R)-3,3,5-trimethylcyclohexanol]: The alcohol precursor used in the synthesis of the acetate ester.
[(1R,5R)-3,3,5-trimethylcyclohexanone]: The oxidized form of the compound
The uniqueness of this compound lies in its pleasant aroma and its versatility in various applications, particularly in the fragrance and flavor industry .
Properties
CAS No. |
24691-16-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(1S,5S)-3,3,5-trimethylcyclohexyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-8-5-10(13-9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1 |
InChI Key |
OIVWFAFCHQDCCG-SCZZXKLOSA-N |
SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C |
Key on ui other cas no. |
24691-16-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[2,6-dibromo-4-[2-[3,5-dibromo-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B1582758.png)




![5-[(3,4-Dichlorophenyl)azo]-1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxonicotinonitrile](/img/structure/B1582767.png)








